molecular formula C14H14O3 B14357548 4-(3,5-Diacetylphenyl)but-3-en-2-one CAS No. 90909-72-1

4-(3,5-Diacetylphenyl)but-3-en-2-one

Cat. No.: B14357548
CAS No.: 90909-72-1
M. Wt: 230.26 g/mol
InChI Key: WURACGHNLHYPGH-UHFFFAOYSA-N
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Description

4-(3,5-Diacetylphenyl)but-3-en-2-one is a synthetic α,β-unsaturated ketone featuring a butenone backbone substituted with a 3,5-diacetylphenyl group. This structure positions it within a broader class of arylbutenones, which are of interest in organic synthesis, medicinal chemistry, and materials science due to their conjugated system and reactivity. Below, we compare these analogs to infer trends in synthesis, spectral characteristics, and functional behavior.

Properties

CAS No.

90909-72-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(3,5-diacetylphenyl)but-3-en-2-one

InChI

InChI=1S/C14H14O3/c1-9(15)4-5-12-6-13(10(2)16)8-14(7-12)11(3)17/h4-8H,1-3H3

InChI Key

WURACGHNLHYPGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC(=C1)C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Diacetylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-diacetylphenylboronic acid with but-3-en-2-one under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an aqueous ethanol solution. The reaction is carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(3,5-Diacetylphenyl)but-3-en-2-one may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve advanced techniques such as column chromatography or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Diacetylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Formation of 3,5-diacetylbenzoic acid.

    Reduction: Formation of 4-(3,5-dihydroxyphenyl)but-3-en-2-one.

    Substitution: Formation of halogenated derivatives such as 4-(3,5-dibromoacetylphenyl)but-3-en-2-one.

Scientific Research Applications

4-(3,5-Diacetylphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Diacetylphenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound’s acetyl groups can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

  • Structure: Substituted with a 4-(dimethylamino)phenyl group.
  • Synthesis: Prepared via the Pfitzinger reaction using 4-(4-(dimethylamino)phenyl)but-3-en-2-one and substituted isatins in aqueous/alcoholic KOH, yielding quinoline-4-carboxylic acid derivatives .
  • Key Data: Characterized by IR, NMR, and MS. The dimethylamino group is electron-donating, enhancing reactivity in condensation reactions.
  • Applications: Intermediate in quinoline synthesis for pharmaceutical or agrochemical research.

(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one

  • Structure : Features a 3-phenylisoxazole substituent.
  • Synthesis: Synthesized via oxidative ring-opening of 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, followed by iodine-mediated isomerization .
  • Key Data : High yield; fully characterized by 1D/2D NMR. The isoxazole ring introduces steric and electronic complexity.
  • Applications: Potential use as a heterocyclic building block in drug discovery.

(E)-4-(5-Methyl-1H-pyrrol-2-yl)but-3-en-2-one

  • Structure : Substituted with a 5-methylpyrrolyl group.
  • Synthesis : Derived from pyrrole-2-carbaldehyde derivatives via aldol condensation, purified by silica gel chromatography (yields: 55–70%) .
  • Key Data : NMR, IR, and HRMS-ESI confirmed regioselectivity and stereochemistry.
  • Applications: Intermediate in enantioselective organocatalysis studies.

4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Vanillylidene Acetone)

  • Structure : Natural product with 4-hydroxy-3-methoxyphenyl substitution.
  • Synthesis : Isolated from Disporum cantoniense or synthesized via condensation. Characterized by NMR .
  • Key Data : Polar hydroxy and methoxy groups enhance solubility in polar solvents.
  • Applications : Flavoring agent (e.g., vanilla-like aroma) and natural antioxidant .

Comparative Analysis

Structural and Electronic Effects

Compound Substituent Electronic Effects Steric Effects
4-(3,5-Diacetylphenyl)but-3-en-2-one 3,5-Diacetylphenyl Strong electron-withdrawing High steric bulk
4-(4-(Dimethylamino)phenyl)but-3-en-2-one 4-Dimethylaminophenyl Electron-donating Moderate
Vanillylidene acetone 4-Hydroxy-3-methoxyphenyl Electron-donating (methoxy) Low
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenylisoxazol-5-yl Mixed (isoxazole ring) High
  • Impact on Reactivity: Electron-withdrawing groups (e.g., acetyl) increase electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic additions. Electron-donating groups (e.g., dimethylamino) reduce reactivity but enhance stability.

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